molecular formula C9H14O4 B15047864 Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate

Cat. No.: B15047864
M. Wt: 186.20 g/mol
InChI Key: VXZZSPHSNBVYHV-MJSGSUOKSA-N
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Description

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate is an organic compound with a complex structure that includes a dioxolane ring and a propenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Esterification: The propenoate group is introduced via esterification, where an alcohol reacts with an acid or acid derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate involves its interaction with molecular targets through its functional groups. The dioxolane ring and propenoate group can participate in various chemical reactions, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate: The enantiomer of the compound with opposite stereochemistry.

    Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the dioxolane ring also adds to its distinct properties compared to other similar compounds.

Biological Activity

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate, also known by its CAS number 81703-94-8, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H14O4
  • Molecular Weight : 186.21 g/mol
  • PubChem CID : 10012651

The biological activity of this compound is primarily attributed to its interactions with various biological systems:

  • Antioxidant Activity : In vitro studies have shown that compounds related to this structure exhibit significant antioxidant properties. These effects are measured through assays that evaluate the scavenging of free radicals and the modulation of oxidative stress markers .
  • Anti-inflammatory Effects : Research indicates that this compound may influence inflammatory pathways. It has been shown to reduce edema in animal models, suggesting a potential role in treating inflammatory conditions .
  • Nociceptive Modulation : The compound's ability to modulate pain responses has been documented. It affects serotonergic and glutamatergic systems, which are crucial in pain perception and response .

Study 1: Antioxidant and Anti-inflammatory Properties

A study published in the Journal of Pharmacology reported that this compound demonstrated significant antioxidant activity. The compound was tested on male Swiss mice pretreated with various doses (1, 10, and 50 mg/kg) before inducing inflammation through croton oil application. Results indicated a marked reduction in myeloperoxidase activity and ear edema formation compared to control groups .

Study 2: Pain Modulation

Another investigation focused on the antinociceptive effects of this compound in models of acute pain induced by acetic acid and glutamate. The compound effectively reduced nociception, suggesting a potential therapeutic application in pain management through its action on serotonin receptors .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryReduced ear edema and myeloperoxidase activity
AntinociceptiveDecreased pain responses in animal models

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl (Z)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4-/t7-/m0/s1

InChI Key

VXZZSPHSNBVYHV-MJSGSUOKSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)/C=C\C(=O)OC)C

Canonical SMILES

CC1(OCC(O1)C=CC(=O)OC)C

Origin of Product

United States

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